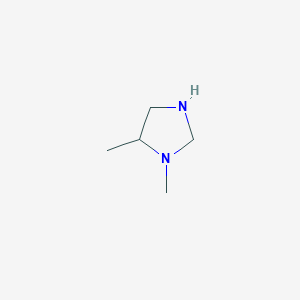
1,5-Dimethylimidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethylimidazolidine is a heterocyclic organic compound with the molecular formula C5H10N2 It is a derivative of imidazolidine, characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 1 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethylimidazolidine can be synthesized through several methods. One common approach involves the reaction of 1,2-diaminopropane with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidine ring. The reaction conditions typically involve heating the reactants in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of palladium-catalyzed carbonylation reactions or other advanced techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various imidazolidine derivatives, such as imidazolidine-2,4-dione, amine derivatives, and substituted imidazolidines.
Aplicaciones Científicas De Investigación
1,5-Dimethylimidazolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: this compound is used in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,5-dimethylimidazolidine involves its interaction with specific molecular targets. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The compound’s structure allows it to form stable complexes with metal ions, which can be utilized in coordination chemistry and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylimidazolidine: Similar in structure but with methyl groups at positions 1 and 3.
1,2-Dimethylimidazolidine: Methyl groups at positions 1 and 2.
Imidazolidine-2,4-dione: A related compound with a different functional group.
Uniqueness
1,5-Dimethylimidazolidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications.
Propiedades
Número CAS |
64793-22-2 |
|---|---|
Fórmula molecular |
C5H12N2 |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
1,5-dimethylimidazolidine |
InChI |
InChI=1S/C5H12N2/c1-5-3-6-4-7(5)2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
GDFJQAZYPNAQEL-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


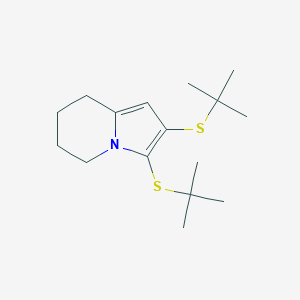

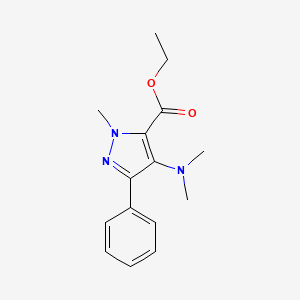
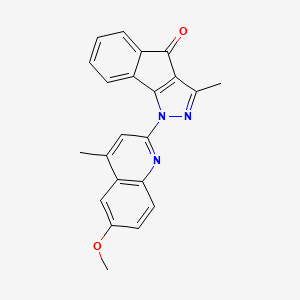
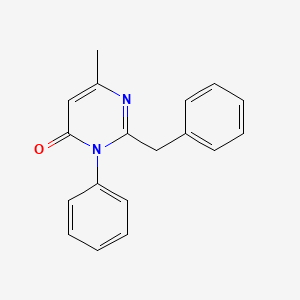

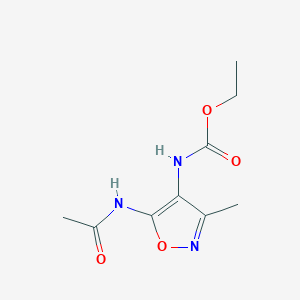
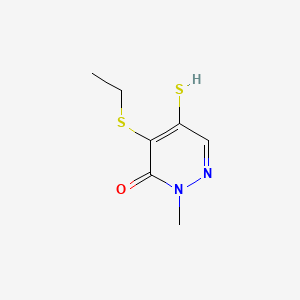
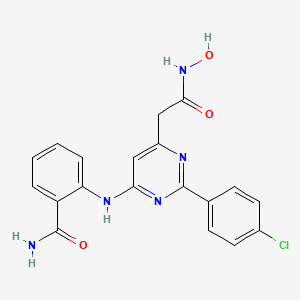
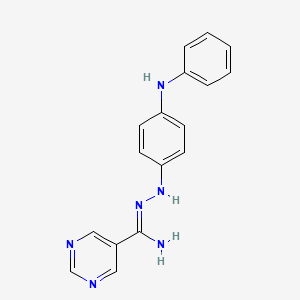
![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)
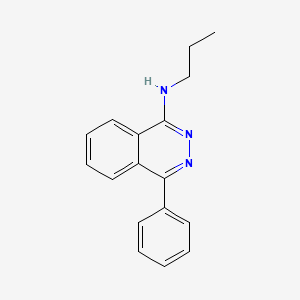
![{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B12908938.png)
![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)
